

# NU6102: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | NU6102   |           |  |  |
| Cat. No.:            | B1677023 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of **NU6102**, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Since its discovery, **NU6102** has served as a valuable tool for studying the roles of these kinases in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. This whitepaper details the discovery of **NU6102**, its chemical structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays used in its characterization. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.

### **Discovery and Chemical Structure**

**NU6102**, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant advancement from earlier lead compounds, demonstrating substantially improved potency.[2]

**Chemical Structure:** 



• IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yl]amino]benzenesulfonamide[4]

Molecular Formula: C<sub>18</sub>H<sub>22</sub>N<sub>6</sub>O<sub>3</sub>S[5]

Molecular Weight: 402.47 g/mol [5]

CAS Number: 444722-95-6[5]

The chemical structure of **NU6102** features a purine scaffold, a common feature in ATP-competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the kinase active site.[1][3]

## **Quantitative Data**

The inhibitory activity of **NU6102** has been characterized against a panel of kinases, demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.

Table 1: In vitro Inhibitory Activity of NU6102 against Various Kinases

| Kinase Target | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| CDK1/cyclin B | 9.5[1][3]             |
| CDK2/cyclin A | 5.4[1][3]             |
| CDK4          | 1600[1]               |
| DYRK1A        | 900[1]                |
| PDK1          | 800[1]                |
| ROCKII        | 600[1]                |

Table 2: Cellular Activity of NU6102



| Cell Line    | Assay               | Value (μM) | Reference |
|--------------|---------------------|------------|-----------|
| SKUT-1B      | LC50 (24h exposure) | 2.6        | [5]       |
| CDK2 WT MEFs | GI50                | 14         | [5]       |
| CDK2 KO MEFs | GI50                | >30        | [5]       |

#### **Mechanism of Action**

**NU6102** exerts its biological effects primarily through the competitive inhibition of ATP binding to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.

- CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.
- CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase progression, respectively.

By inhibiting these kinases, **NU6102** induces cell cycle arrest, primarily at the G2/M phase, and can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by **NU6102** is the prevention of Retinoblastoma (Rb) protein phosphorylation.

Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication.[5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 5. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NU6102: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677023#nu6102-discovery-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com